molecular formula C20H18FN5O B2950625 6-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2415454-23-6

6-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile

Cat. No. B2950625
CAS RN: 2415454-23-6
M. Wt: 363.396
InChI Key: AFTZCTKWZPDAAD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a quinazolinone and a pyridine group . Quinazolinones and their derivatives are known to exhibit a wide range of biological activities and are used in the synthesis of various pharmacologically active drugs .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .

Future Directions

The development of new drugs with potential antimicrobial activity is a challenging problem for research scientists around the globe . The design and development of new molecules by modifying the structure of existing drug molecules could improve the antimicrobial activity . Therefore, this compound and similar ones could be of interest in future research.

properties

IUPAC Name

6-[4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O/c21-16-2-3-17-18(9-16)24-13-26(20(17)27)12-14-5-7-25(8-6-14)19-4-1-15(10-22)11-23-19/h1-4,9,11,13-14H,5-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTZCTKWZPDAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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